(3-Bromopropyl)triethylammonium bromide
Overview
Description
(3-Bromopropyl)triethylammonium bromide: is a quaternary ammonium compound with the molecular formula C9H21Br2N . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound is known for its ability to act as a phase transfer catalyst and is often utilized in the preparation of other chemical compounds.
Mechanism of Action
Target of Action
(3-Bromopropyl)triethylammonium bromide is a quaternary ammonium salt
Mode of Action
It is known that quaternary ammonium compounds can interact with their targets through electrostatic interactions, given their positive charge .
Biochemical Pathways
This compound is involved in the synthesis of hydrophilic-hydrophobic block copolymers . It can also be used as a surfactant in the synthesis of ultrathin nano scrolls
Result of Action
It is known to be used in the synthesis of hydrophilic-hydrophobic block copolymers , which have various applications in materials science and biotechnology.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and pH) can affect the efficiency of its use in chemical syntheses . .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromopropyl)triethylammonium bromide can be synthesized through the reaction of triethylamine with 3-bromopropyl bromide . The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Bromopropyl)triethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, nitriles, or thiols.
Elimination reactions: The major product is typically an alkene.
Scientific Research Applications
Chemistry: (3-Bromopropyl)triethylammonium bromide is used as a phase transfer catalyst in various organic reactions. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield.
Biology and Medicine: The compound has applications in the synthesis of biologically active molecules and pharmaceuticals. It can be used to introduce quaternary ammonium groups into molecules, which can enhance their solubility and bioavailability.
Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, and other specialty chemicals. It is also employed in the synthesis of ion-exchange resins and other materials used in water treatment and purification processes.
Comparison with Similar Compounds
- (3-Bromopropyl)trimethylammonium bromide
- Tetraethylammonium bromide
- Cetyltrimethylammonium bromide
- Benzyltriethylammonium bromide
Comparison: (3-Bromopropyl)triethylammonium bromide is unique due to its specific structure, which includes a three-carbon chain with a bromine atom and a triethylammonium group. This structure allows it to act as an effective phase transfer catalyst and participate in various chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
IUPAC Name |
3-bromopropyl(triethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrN.BrH/c1-4-11(5-2,6-3)9-7-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGNRUAIHVWNL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCBr.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543610 | |
Record name | 3-Bromo-N,N,N-triethylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3720-84-1 | |
Record name | 3-Bromo-N,N,N-triethylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromopropyl)triethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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